methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple rings, chiral centers, and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of indoloquinolizine and diazapentacyclo structures. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its chiral centers and functional groups can provide insights into stereochemistry and molecular recognition.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be leveraged to create innovative solutions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the functional groups and stereochemistry of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoloquinolizine derivatives and diazapentacyclo compounds. These compounds share structural features but may differ in their functional groups and stereochemistry.
Uniqueness
What sets this compound apart is its specific arrangement of rings, chiral centers, and functional groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable subject of study.
Properties
Molecular Formula |
C42H44N4O5 |
---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate |
InChI |
InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/b24-5-/t23-,29-,30-,31-,32+,36-/m0/s1 |
InChI Key |
QWAUBSSAJRGKPX-XKMAVODYSA-N |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CC4=CN5C[C@@H]6[C@@H](OC=C([C@H]6CC5=C7C4=C8C=CC=CC8=N7)C(=O)OC)C)C(=O)OC)NC9=CC=CC=C39 |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CC4=CN5CC6C(OC=C(C6CC5=C7C4=C8C=CC=CC8=N7)C(=O)OC)C)C(=O)OC)NC9=CC=CC=C39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.